molecular formula C18H23NO5S2 B2577862 1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1448034-11-4

1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Cat. No.: B2577862
CAS No.: 1448034-11-4
M. Wt: 397.5
InChI Key: VDWJBIZPSJTTPA-UHFFFAOYSA-N
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Description

1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a complex organic compound that features both sulfonyl and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 3,4-dimethylphenyl with a sulfonyl chloride, followed by the introduction of the piperidine ring through nucleophilic substitution. The furan-2-ylmethyl group is then introduced via a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or to convert them into other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    1-((3,4-Dimethylphenyl)sulfonyl)piperidine: Lacks the furan-2-ylmethyl group, which may affect its reactivity and applications.

    4-((Furan-2-ylmethyl)sulfonyl)piperidine:

Uniqueness

1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is unique due to the presence of both the 3,4-dimethylphenyl and furan-2-ylmethyl groups. These groups can impart specific chemical properties and reactivity, making the compound valuable for certain applications that similar compounds may not be suitable for.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S2/c1-14-5-6-18(12-15(14)2)26(22,23)19-9-7-17(8-10-19)25(20,21)13-16-4-3-11-24-16/h3-6,11-12,17H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWJBIZPSJTTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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